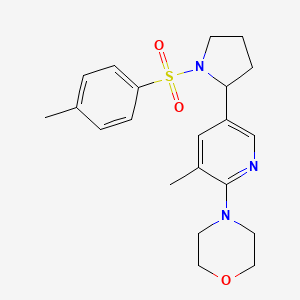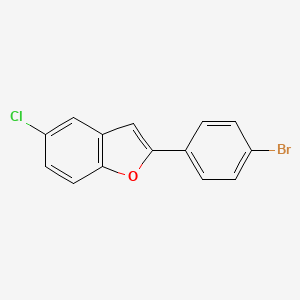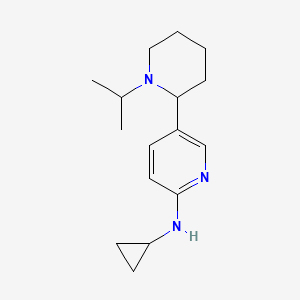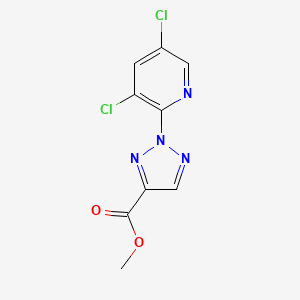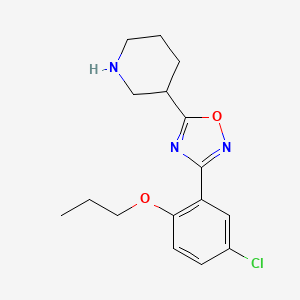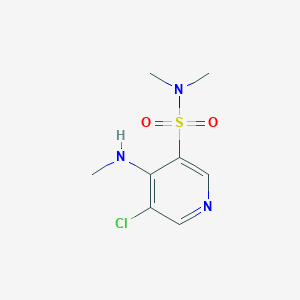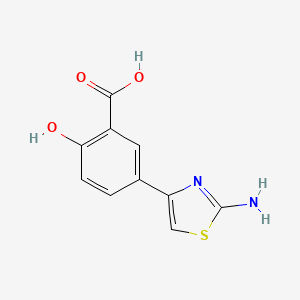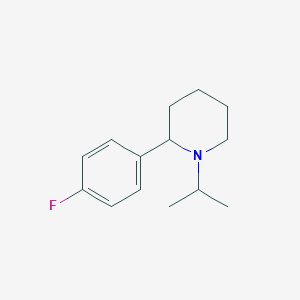
3-(3-(2-Morpholinoethyl)-1H-1,2,4-triazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(2-Morpholinoethyl)-1H-1,2,4-triazol-5-yl)aniline is a complex organic compound that features a morpholine ring, a triazole ring, and an aniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-Morpholinoethyl)-1H-1,2,4-triazol-5-yl)aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under acidic or basic conditions.
Attachment of the Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the triazole ring is replaced by the morpholine moiety.
Introduction of the Aniline Group: The final step involves the coupling of the triazole-morpholine intermediate with an aniline derivative, typically through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(2-Morpholinoethyl)-1H-1,2,4-triazol-5-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or aniline rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, often facilitated by catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-(3-(2-Morpholinoethyl)-1H-1,2,4-triazol-5-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-(3-(2-Morpholinoethyl)-1H-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target, but common pathways include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Morpholinoethyl)-1H-1,2,4-triazole: Lacks the aniline group, resulting in different chemical and biological properties.
3-(3-(2-Piperidinoethyl)-1H-1,2,4-triazol-5-yl)aniline: Contains a piperidine ring instead of a morpholine ring, leading to variations in reactivity and biological activity.
3-(3-(2-Morpholinoethyl)-1H-1,2,4-triazol-5-yl)phenol:
Uniqueness
3-(3-(2-Morpholinoethyl)-1H-1,2,4-triazol-5-yl)aniline is unique due to its combination of a morpholine ring, a triazole ring, and an aniline group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H19N5O |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
3-[5-(2-morpholin-4-ylethyl)-1H-1,2,4-triazol-3-yl]aniline |
InChI |
InChI=1S/C14H19N5O/c15-12-3-1-2-11(10-12)14-16-13(17-18-14)4-5-19-6-8-20-9-7-19/h1-3,10H,4-9,15H2,(H,16,17,18) |
Clave InChI |
PSZLWZXTMOQKQQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCC2=NC(=NN2)C3=CC(=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


